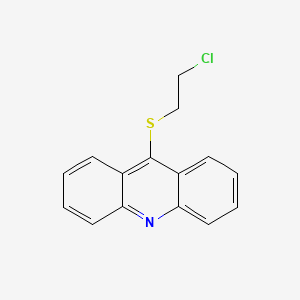
9-(2-Chloroethylsulfanyl)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Chloroethylsulfanyl)acridine: is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Chloroethylsulfanyl)acridine typically involves the nucleophilic substitution of 9-chloroacridine with 2-chloroethylthiol. The reaction is generally carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the substitution process .
Industrial Production Methods: Industrial production methods for acridine derivatives, including this compound, often involve large-scale batch reactions. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: 9-(2-Chloroethylsulfanyl)acridine can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 9-(2-Chloroethylsulfanyl)acridine is used as a building block in the synthesis of more complex acridine derivatives. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a DNA intercalator.
Medicine: The primary medical application of this compound is in the development of anticancer agents. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it a promising candidate for cancer treatment .
Industry: In the industrial sector, acridine derivatives are used as dyes and fluorescent materials. This compound can be utilized in the development of new fluorescent probes for imaging applications .
作用機序
The mechanism of action of 9-(2-Chloroethylsulfanyl)acridine primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription. This intercalation can lead to the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division .
類似化合物との比較
9-Aminoacridine: Known for its DNA intercalating properties and use as an antiseptic.
Amsacrine: A clinically used anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Proflavine: Another DNA intercalator used as a topical antiseptic.
Uniqueness: 9-(2-Chloroethylsulfanyl)acridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloroethylsulfanyl group enhances its potential as a DNA intercalator and its ability to form covalent bonds with nucleophiles, making it a versatile compound for various applications .
特性
分子式 |
C15H12ClNS |
|---|---|
分子量 |
273.8 g/mol |
IUPAC名 |
9-(2-chloroethylsulfanyl)acridine |
InChI |
InChI=1S/C15H12ClNS/c16-9-10-18-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8H,9-10H2 |
InChIキー |
BWGAICSQKUMIJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


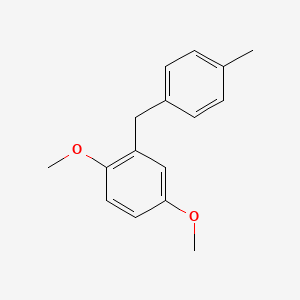

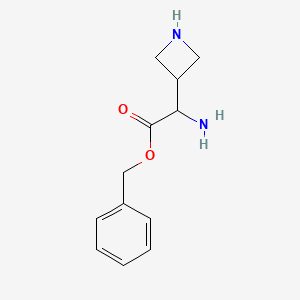
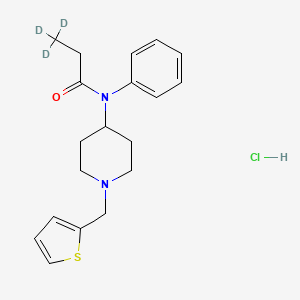

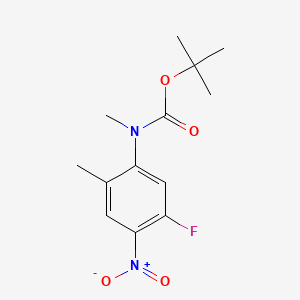


![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119475.png)
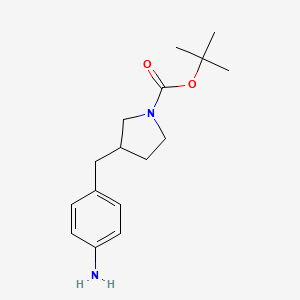

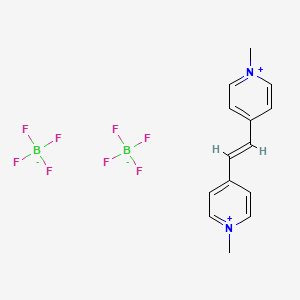
![4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)

